1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C11H6ClFN4OS |
|---|---|
Molecular Weight |
296.71 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6ClFN4OS/c12-5-1-2-8(7(13)3-5)17-9-6(4-14-17)10(18)16-11(19)15-9/h1-4H,(H2,15,16,18,19) |
InChI Key |
DZINAPZBAFRFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide (1 ) with thiourea or potassium isothiocyanate.
-
Procedure :
-
Key Data :
Parameter Value Reaction Temperature 110–120°C Reaction Time 6–8 hours Purity (HPLC) >98%
Alternative Thiocyanation
Potassium isothiocyanate (KSCN) can replace thiourea for safer handling:
-
Procedure : 1 (10 mmol) and KSCN (12 mmol) are heated in DMF at 80°C for 4 hours, followed by HCl hydrolysis (1M, 50 mL).
Microwave-Assisted Synthesis
Comparative Efficiency
| Method | Yield (%) | Time | Energy Consumption |
|---|---|---|---|
| Conventional Heating | 78–85 | 6–8 hours | High |
| Microwave Irradiation | 87–94 | 15–20 min | Low |
Post-Synthetic Functionalization
Introduction of 4-Chloro-2-fluorophenyl Group
The aryl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:
-
Procedure :
-
Characterization :
Mercapto Group Optimization
The mercapto (-SH) group is stabilized via:
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In situ protection : Using S-acetyl derivatives during synthesis.
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Post-synthetic reduction : Treating disulfide intermediates with Zn/HCl.
Green Chemistry Approaches
Aqueous-Mediated Reactions
Recyclable Catalysts
Challenges and Solutions
Regioselectivity Issues
Mercapto Group Oxidation
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 97.2–98.5 |
| Elemental Analysis | C: 48.1; H: 2.8; N: 21.6 (calc. C: 48.3; H: 2.7; N: 21.8) |
Scalability and Industrial Feasibility
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Case Study : In a comprehensive study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested for their anticancer properties. The promising results from these derivatives suggest a potential pathway for developing new anticancer therapies based on this compound .
Anti-inflammatory Effects
The structure of 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implies possible anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.
Research Insights : In vitro studies have indicated that compounds similar to this pyrazolo derivative can downregulate TNF-alpha and IL-6 levels, which are key mediators in inflammatory pathways .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, with derivatives demonstrating efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
These findings underscore the potential for developing new antimicrobial agents based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The 4-chloro-2-fluorophenyl group in the target compound may enhance cellular uptake and target binding compared to non-halogenated aryl groups (e.g., phenyl or m-tolyl) due to increased lipophilicity and electronic effects .
Biological Activity
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1416348-45-2) is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and interaction with biological targets.
Molecular Formula: C11H6ClFN4OS
Molecular Weight: 296.71 g/mol
Anticancer Activity
Research indicates that compounds similar to 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related compound significantly inhibited the proliferation of the A431 vulvar epidermal carcinoma cell line with an IC50 value in the low micromolar range .
Kinase Inhibition
The compound is hypothesized to act as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell growth and survival. Inhibitors targeting these enzymes can be effective in treating cancers characterized by dysregulated kinase activity. For example, similar pyrazolo-pyrimidine compounds have been shown to inhibit the activity of several kinases involved in tumor growth .
Case Studies and Research Findings
The precise mechanism of action for 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is still under investigation. However, it is believed to involve:
- Binding to Kinase Domains: The compound may bind to ATP-binding sites on kinases, inhibiting their activity.
- Induction of Apoptosis: By disrupting signaling pathways essential for cell survival, it may promote programmed cell death in cancer cells.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyrazole derivatives with chlorinated pyrimidine intermediates. Key steps include cyclization under controlled temperatures (80–120°C) and using polar aprotic solvents like DMSO or acetonitrile. Optimization strategies include:
- Adjusting molar ratios of reactants to minimize side products.
- Employing catalysts (e.g., Pd-based) to enhance regioselectivity .
- Monitoring reaction progress via TLC or HPLC to determine optimal termination points.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (1H/13C): Resolves aromatic protons and confirms substituent positions (e.g., chloro and fluoro groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₇ClFN₄OS, ~302.7 g/mol) and isotopic patterns .
- X-ray Crystallography: Provides absolute configuration data, as demonstrated for structurally related pyrazolo-pyrimidines .
Q. How should this compound be stored to maintain stability?
Store at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture, as the mercapto (-SH) group may oxidize. Purity (>95%) is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence kinase binding affinity?
The electron-withdrawing chloro and fluoro groups enhance electrophilicity at the pyrimidine core, improving interactions with ATP-binding pockets in kinases. Comparative studies with non-halogenated analogs show a 2–3 fold increase in inhibitory potency against kinases like EGFR and VEGFR2 . Methodological recommendations:
- Use surface plasmon resonance (SPR) to quantify binding kinetics.
- Perform molecular docking simulations to map halogen interactions with key residues (e.g., hinge regions).
Q. What experimental designs address discrepancies in reported biological activities?
- Standardize Assay Conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Use Isogenic Cell Lines: Compare activity across cell lines with defined genetic backgrounds to isolate compound-specific effects.
- Validate Target Engagement: Employ techniques like thermal shift assays to confirm direct target binding .
Q. How can metabolic stability be assessed for pharmacokinetic profiling?
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance.
- CYP450 Inhibition Screening: Identify potential drug-drug interactions using fluorogenic substrates .
- LC-MS/MS Analysis: Quantify parent compound and metabolites in plasma samples from preclinical models .
Q. What strategies resolve low solubility in aqueous buffers?
- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity.
- Prodrug Derivatization: Modify the mercapto group (e.g., acetylation) to improve bioavailability, followed by in situ regeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
